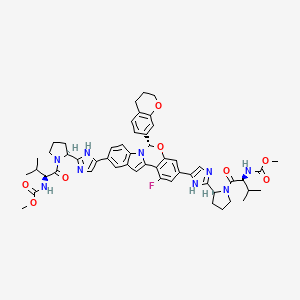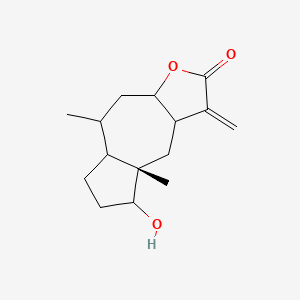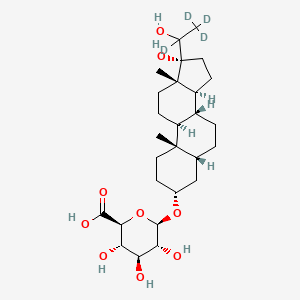
Pregnanetriol 3alpha-O-beta-D-glucuronide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnanetriol can be synthesized from other steroids. For instance, pregnandiol, which can be isolated from human pregnancy urine, can be converted into progesterone, and pregnanetriol may be a by-product of this conversion. The biosynthesis of pregnanetriol from acetate-1-C14 in pregnant mares has also been reported.
Industrial Production Methods
The industrial production of pregnanetriol involves the enzymatic hydrolysis of steroid conjugates, followed by extraction and conversion to volatile trimethylsilyl ether derivatives prior to gas chromatography . This method ensures high sensitivity, precision, and specificity .
Chemical Reactions Analysis
Types of Reactions
Pregnanetriol undergoes various chemical reactions, particularly in the context of steroid metabolism. It is involved in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions involving pregnanetriol include enzymes for hydrolysis, alumina for chromatography, and sulfuric acid for colorimetric reactions .
Major Products Formed
Scientific Research Applications
Pregnanetriol serves as a valuable tool in several research areas:
Monitoring Treatment in 21-Hydroxylase Deficiency: First morning pregnanetriol and 17-hydroxyprogesterone levels have been correlated significantly in 21-hydroxylase deficiency.
Non-invasive Monitoring of Ovarian Function: In Asian elephants, urinary pregnanetriol fluctuations correlate with ovarian cycles and can be used to monitor reproductive function.
Diagnosis of Adrenogenital Syndrome: Elevated urine pregnanetriol levels suggest adrenogenital syndrome.
Mechanism of Action
Pregnanetriol is a urinary metabolite of 17-hydroxyprogesterone, a substrate of the 21-hydroxylase enzyme. The interaction of pregnanetriol with its target, the 21-hydroxylase enzyme, is part of a larger biochemical pathway that leads to the production of cortisol. This enzyme plays a crucial role in the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids.
Comparison with Similar Compounds
Similar Compounds
Pregnanediol: Another metabolite of progesterone, often found in urine.
Progesterone: A primary hormone produced by the corpus luteum of the ovary.
17α-Hydroxyprogesterone: A precursor to pregnanetriol and other steroid hormones
Uniqueness
Pregnanetriol is unique due to its role as an inactive metabolite of progesterone and its use as a biomarker for various medical conditions . Its elevated levels in urine are indicative of specific syndromes, making it a valuable diagnostic tool .
Properties
Molecular Formula |
C27H44O9 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-(1,2,2,2-tetradeuterio-1-hydroxyethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H44O9/c1-13(28)27(34)11-8-18-16-5-4-14-12-15(6-9-25(14,2)17(16)7-10-26(18,27)3)35-24-21(31)19(29)20(30)22(36-24)23(32)33/h13-22,24,28-31,34H,4-12H2,1-3H3,(H,32,33)/t13?,14-,15-,16-,17+,18+,19+,20+,21-,22+,24-,25+,26+,27+/m1/s1/i1D3,13D |
InChI Key |
DUXHVCKABSGLJH-WDRDIMKJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)

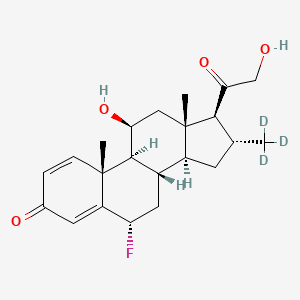


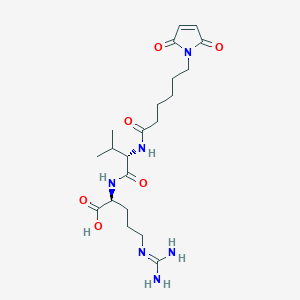
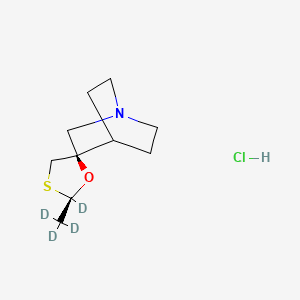


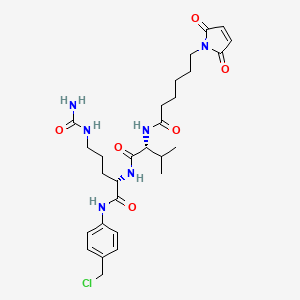
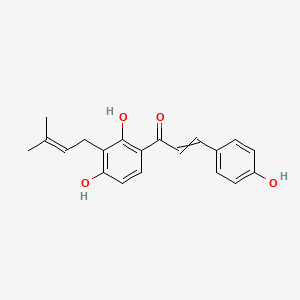
![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)
